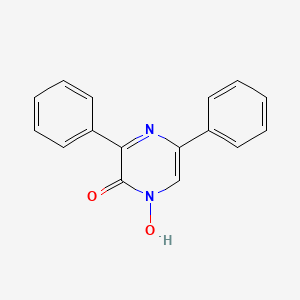

1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone

Description

Overview of Pyrazinone Heterocycles: Synthetic Accessibility and Chemical Versatility

Pyrazinones are a class of six-membered heterocyclic compounds containing two nitrogen atoms in a diazine arrangement. Their core structure offers a versatile scaffold that is readily accessible through various synthetic routes. Organic chemists have developed numerous methods for the construction of the pyrazinone ring, often employing condensation reactions of α-aminoamides with α-dicarbonyl compounds or related synthons. This accessibility allows for the introduction of a wide array of substituents onto the pyrazinone core, leading to a vast library of derivatives with tailored chemical and physical properties. The versatility of the pyrazinone framework is further enhanced by its ability to participate in a range of chemical transformations, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. This chemical reactivity makes pyrazinones valuable intermediates in the synthesis of more complex molecules.

Historical Context of 1-Hydroxypyrazinone Research and its Distinctive Chemical Features

The introduction of a hydroxyl group at the N1-position of the pyrazinone ring, forming a 1-hydroxypyrazinone, imparts distinctive chemical features to the molecule. Historically, research into N-hydroxy-containing heterocycles has been driven by their interesting electronic properties and their potential as bioactive agents. The N-hydroxy moiety can act as a hydrogen bond donor and acceptor, influencing the intermolecular interactions and, consequently, the physical properties of the compound. Furthermore, the presence of the N-hydroxy group can significantly impact the electronic nature of the pyrazinone ring, affecting its reactivity and potential as a ligand for metal coordination. Early studies on related N-hydroxy heterocycles, such as hydroxamic acids, highlighted their ability to chelate metal ions, a property that has since been explored in the context of 1-hydroxypyrazinones.

Rationale for In-Depth Academic Investigation of 1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone

The specific compound, this compound, has garnered academic interest due to a confluence of factors. The presence of two phenyl groups at positions 3 and 5 of the pyrazinone ring introduces significant steric and electronic effects. These bulky substituents influence the conformation of the molecule and can modulate its interaction with biological targets. The combination of the 1-hydroxy functionality and the diphenyl substitution creates a unique molecular architecture with the potential for novel chemical reactivity and biological activity.

Academic investigations into this compound are often aimed at:

Exploring Novel Synthetic Methodologies: Developing efficient and stereoselective routes to synthesize this and related diaryl-1-hydroxypyrazinones.

Characterizing its Physicochemical Properties: A thorough analysis of its spectroscopic data (NMR, IR, Mass Spectrometry) and its solid-state structure through X-ray crystallography to understand its molecular geometry and electronic distribution.

Investigating its Reactivity: Studying its behavior in various chemical reactions to unlock its potential as a building block in organic synthesis.

Evaluating its Potential Biological Activities: Given the known biological activities of other pyrazinone derivatives, including anti-inflammatory, antimicrobial, and anticancer properties, there is a strong rationale for screening this compound for similar or novel therapeutic applications. The specific arrangement of functional groups in this molecule makes it a candidate for targeted interactions with biological macromolecules.

Detailed Research Findings

While specific, in-depth published research dedicated solely to this compound is emerging, data from closely related compounds and general knowledge of pyrazinone chemistry allow for the prediction and understanding of its key characteristics.

Synthesis: The synthesis of this compound would likely involve the cyclocondensation of an appropriately substituted α-hydroxyamino ketone with a 1,2-dicarbonyl compound, such as benzil (B1666583). The reaction would proceed through the formation of a dihydropyrazinone intermediate, followed by oxidation or tautomerization to yield the final product.

Spectroscopic Data: Based on the analysis of similar heterocyclic systems, the expected spectroscopic data for this compound would include:

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings, likely appearing in the range of δ 7.0-8.0 ppm. A signal for the vinyl proton on the pyrazinone ring. A broad singlet corresponding to the N-hydroxy proton, the chemical shift of which would be sensitive to solvent and concentration. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl rings and the pyrazinone core. The carbonyl carbon of the pyrazinone ring would be expected to appear at a downfield chemical shift. |

| Infrared (IR) Spectroscopy | A characteristic absorption band for the C=O stretching vibration of the pyrazinone ring, typically in the region of 1650-1700 cm⁻¹. A broad absorption band corresponding to the O-H stretching of the N-hydroxy group. C-H stretching and bending vibrations for the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₂N₂O₂), which is 264.28 g/mol . chemcd.com Fragmentation patterns would likely involve the loss of fragments from the pyrazinone ring and the phenyl substituents. |

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-3,5-diphenylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16-15(13-9-5-2-6-10-13)17-14(11-18(16)20)12-7-3-1-4-8-12/h1-11,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLNFNVHMLTOJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=O)C(=N2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Hydroxy 3,5 Diphenyl 2 1h Pyrazinone

Development of De Novo Synthetic Routes to the 1-Hydroxy-Pyrazinone Core

The de novo synthesis of the 1-hydroxy-pyrazinone core is a cornerstone for accessing this class of heterocyclic compounds. researchgate.net Methodologies have been developed to construct the ring system from acyclic precursors, allowing for a high degree of flexibility in introducing various substituents. rsc.org

Strategic Design of Precursors and Retrosynthetic Analysis

The retrosynthetic analysis of 1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone reveals a logical disconnection approach that simplifies the target molecule into readily available starting materials. The primary disconnection breaks the pyrazinone ring, leading to two key acyclic precursors: an α-aminohydroxamic acid and a 1,2-dicarbonyl compound.

Specifically, for this compound, the retrosynthetic pathway points to α-phenyl-α-aminohydroxamic acid and benzil (B1666583) as the ideal starting materials. This strategy is advantageous as it allows for the introduction of the phenyl groups at the C3 and C5 positions from the outset of the synthesis. The general synthetic approach involves the condensation of these two precursors, followed by cyclization to form the desired 1-hydroxy-pyrazinone ring.

Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Precursors |

| This compound | C-N and C=N bond cleavage | α-phenyl-α-aminohydroxamic acid and Benzil |

This strategic design allows for a convergent synthesis, where the complexity of the target molecule is built up from simpler, well-defined fragments.

Optimization of Reaction Conditions and Yield Enhancement (e.g., microwave irradiation)

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Optimization of parameters such as solvent, temperature, and reaction time is crucial for maximizing the yield and purity of the product. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of various heterocyclic compounds, including pyrazinones. dergipark.org.trnih.govnih.govresearchgate.netresearchgate.net

Hypothetical Optimization of Microwave-Assisted Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Ethanol (B145695) | 80 (Reflux) | 120 | 65 |

| 2 | DMF | 120 | 15 | 78 |

| 3 | Acetic Acid | 100 | 10 | 85 |

| 4 | Acetic Acid | 120 | 5 | 92 |

This data illustrates the potential for significant yield enhancement and reduction in reaction time through the systematic optimization of microwave-assisted reaction conditions.

Catalytic Approaches in Pyrazinone Ring Formation (e.g., metal-catalyzed reactions)

Catalytic methods can offer milder reaction conditions and improved efficiency in the formation of the pyrazinone ring. While specific metal-catalyzed syntheses for this compound are not extensively documented, analogies can be drawn from the synthesis of related heterocyclic systems like pyrazoles and other pyrazinones. organic-chemistry.orgijpsr.com

Metal catalysts, such as those based on copper, rhodium, or palladium, can facilitate the key bond-forming steps in the cyclization process. rsc.org For instance, a Lewis acid catalyst could activate the carbonyl groups of benzil, making them more susceptible to nucleophilic attack by the aminohydroxamic acid. Acid catalysis, in general, has been shown to be effective in the cyclization step of similar heterocyclic formations. rsc.org

Potential Catalysts for the Synthesis of this compound

| Catalyst Type | Potential Role | Expected Outcome |

| Lewis Acids (e.g., Cu(OTf)₂) | Activation of carbonyl groups | Increased reaction rate, milder conditions |

| Brønsted Acids (e.g., p-TsOH) | Protonation of intermediates | Facilitation of cyclization and dehydration |

| Transition Metals (e.g., Pd, Rh) | C-N bond formation | Potential for novel synthetic routes |

The exploration of such catalytic systems could lead to more sustainable and efficient synthetic routes to the 1-hydroxy-pyrazinone core.

Functionalization and Derivatization Strategies for this compound

The functionalization of the this compound scaffold is essential for exploring its structure-activity relationships and developing new derivatives with tailored properties. rsc.org The presence of the hydroxyl group and the two phenyl moieties offers multiple sites for chemical modification.

Regioselective Modifications at the Hydroxyl Group

The hydroxyl group at the N1 position is a key site for functionalization. Regioselective alkylation or acylation of this group can be achieved by carefully selecting the reaction conditions, including the base, solvent, and electrophile. beilstein-journals.orgrsc.org The choice of a suitable base is critical to deprotonate the hydroxyl group without promoting side reactions. Steric and electronic factors of both the pyrazinone substrate and the alkylating agent can influence the outcome of the reaction. beilstein-journals.org

For instance, the use of a bulky base might favor reaction at the less sterically hindered hydroxyl group. The nature of the solvent can also play a significant role in the regioselectivity by influencing the solubility of the reactants and the stability of the intermediates. nih.gov

Factors Influencing Regioselective O-Alkylation

| Factor | Influence on Regioselectivity | Example |

| Base | Can influence the nucleophilicity of the oxygen atom. | A non-nucleophilic, sterically hindered base may enhance selectivity. |

| Solvent | Can affect the solubility and reactivity of the reactants. | Aprotic polar solvents can favor SN2-type reactions. nih.gov |

| Electrophile | Steric hindrance on the electrophile can direct the reaction. | Bulky alkyl halides may react more selectively. |

| Temperature | Can influence the kinetic versus thermodynamic product distribution. | Lower temperatures often favor the kinetic product. |

Through careful control of these parameters, a range of O-substituted derivatives of this compound can be synthesized.

Substituent Effects and Transformations on the Phenyl Moieties

The two phenyl rings at the C3 and C5 positions of the pyrazinone core are amenable to a variety of chemical transformations, most notably electrophilic aromatic substitution reactions. msu.edu The existing phenyl groups can be further functionalized to introduce a wide range of substituents, thereby modulating the electronic and steric properties of the molecule. nih.gov

The directing effect of the pyrazinone ring on the incoming electrophile will determine the position of substitution on the phenyl rings. The pyrazinone core, being a heterocyclic system, is expected to influence the electron density of the attached phenyl rings. Depending on whether the pyrazinone acts as an electron-donating or electron-withdrawing group, it will direct electrophilic substitution to the ortho/para or meta positions, respectively. youtube.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Predicted Outcome of Electrophilic Aromatic Substitution on the Phenyl Rings

| Reaction | Reagents | Expected Substituent | Predicted Position |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | Meta or Ortho/Para |

| Bromination | Br₂, FeBr₃ | -Br | Meta or Ortho/Para |

| Sulfonation | SO₃, H₂SO₄ | -SO₃H | Meta or Ortho/Para |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR | Meta or Ortho/Para |

The precise outcome of these reactions would need to be determined experimentally, as the electronic nature of the 1-hydroxy-2(1H)-pyrazinone ring system will ultimately govern the regioselectivity of the substitution.

Electrophilic and Nucleophilic Additions to the Pyrazinone Ring System

The reactivity of the 1-hydroxy-2(1H)-pyrazinone ring is characterized by its susceptibility to both electrophilic and nucleophilic attacks, a consequence of the electron distribution within the heterocyclic system. The presence of nitrogen atoms, a hydroxylamino group, and a carbonyl group imparts a nuanced electronic character to the ring, influencing the regioselectivity of these reactions.

Nucleophilic Additions: The pyrazinone ring is generally more susceptible to nucleophilic attack due to the presence of the electron-withdrawing carbonyl group and the nitrogen atoms. Nucleophilic addition reactions can occur at the carbon atoms of the pyrazinone ring, particularly at positions that can stabilize a negative charge. For instance, in related 1,2,3-triazine (B1214393) 1-oxides, nucleophilic attack has been observed at the C4 and C6 positions. nih.gov In the case of this compound, nucleophiles can potentially attack the carbonyl carbon, leading to addition products, or substitute groups at the 3 and 5 positions if suitable leaving groups are present.

Studies on related pyrazinone systems have shown that 3,5-dihalo-2(1H)-pyrazinones are versatile precursors for introducing various substituents via nucleophilic substitution. rsc.org Amines, for example, can displace a halogen at the 3-position through a nucleophilic aromatic substitution mechanism. rsc.org While the subject molecule does not possess a leaving group, these findings highlight the potential for nucleophilic attack on the pyrazinone core.

A summary of potential electrophilic and nucleophilic addition reactions on the pyrazinone ring system is presented below:

| Reaction Type | Reagent/Conditions | Potential Product |

| Electrophilic | ||

| Nitration | HNO₃/H₂SO₄ | Nitration on phenyl rings |

| Halogenation | X₂/Lewis Acid | Halogenation on phenyl rings |

| Nucleophilic | ||

| Amine Addition | R-NH₂ | Potential addition to the carbonyl group or substitution if a leaving group is present. |

| Alkoxide Addition | R-O⁻ | Potential addition to the carbonyl group. nih.gov |

| Hydride Addition | NaBH₄ | Potential reduction of the carbonyl group. nih.gov |

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles

The synthesis of 1-hydroxy-3,5-diaryl-2(1H)-pyrazinones can be approached through various routes, each with its own set of advantages and disadvantages concerning reaction efficiency, cost-effectiveness, and environmental impact. A comparative analysis of these methodologies is crucial for selecting the most sustainable and practical approach.

One common strategy for the synthesis of 3,5-disubstituted pyrazoles, which are structurally related to the target molecule, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.netnih.govnih.gov Adapting this for this compound would likely involve the reaction of a 1,3-diphenyl-1,3-dicarbonyl compound with hydroxylamine.

Another approach involves the cyclization of α-amino acid amides with 1,2-dicarbonyl compounds. rsc.org For the target molecule, this could potentially involve the reaction of a derivative of α-aminodiphenylacetic acid amide with glyoxal (B1671930) or a related 1,2-dicarbonyl compound.

The efficiency of these synthetic routes can be evaluated using various metrics, as outlined by the principles of green chemistry. researchgate.netmdpi.comscientificupdate.comresearchgate.netsemanticscholar.org These metrics include atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI).

Atom Economy is a theoretical measure of the efficiency of a chemical reaction in converting reactants to the desired product. E-Factor quantifies the amount of waste generated per unit of product. Process Mass Intensity (PMI) is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product.

A hypothetical comparison of two synthetic routes to a 3,5-diaryl-1-hydroxypyrazinone is presented below to illustrate these principles.

| Metric | Route A: One-pot condensation | Route B: Multi-step synthesis with protection/deprotection |

| Atom Economy | Higher | Lower |

| E-Factor | Lower | Higher |

| PMI | Lower | Higher |

| Solvent Usage | Potentially lower | Higher |

| Energy Consumption | Potentially lower | Higher |

| Use of Hazardous Reagents | Dependent on specific reagents | May involve more hazardous reagents for protection/deprotection steps |

Green Chemistry Considerations:

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. For the synthesis of this compound, several green strategies can be considered:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic methods over stoichiometric reagents to improve atom economy and reduce waste.

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

For instance, the one-pot synthesis of related 3,5-disubstituted 1H-pyrazoles has been reported to be an efficient and general procedure that avoids toxic reagents and offers high yields. mdpi.com Such one-pot procedures often align well with green chemistry principles by reducing the number of synthetic steps, minimizing solvent usage, and decreasing waste generation.

Advanced Structural Characterization and Spectroscopic Investigations of 1 Hydroxy 3,5 Diphenyl 2 1h Pyrazinone

High-Resolution Spectroscopic Elucidation of Molecular Structure

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of novel compounds. These techniques provide detailed information about the connectivity of atoms, the molecular formula, and the nature of chemical bonds within the 1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Multi-dimensional NMR spectroscopy would be the primary tool for elucidating the complex structure of this compound. A combination of 1D (¹H and ¹³C) and 2D NMR experiments would be employed to map out the complete atomic connectivity.

Expected ¹H NMR Data: The proton NMR spectrum would be expected to show distinct signals for the protons of the two phenyl rings and the single proton on the pyrazinone ring. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts would be influenced by the electronic environment of each proton. For instance, the protons on the phenyl rings would likely appear in the aromatic region (typically 7-8 ppm).

Expected ¹³C NMR Data: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the pyrazinone ring (expected at a downfield chemical shift), the carbons of the pyrazinone ring, and the distinct carbons of the two phenyl groups.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, revealing which protons are adjacent to each other within the phenyl rings and on the pyrazinone core.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

A representative table of expected NMR data is presented below.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyrazinone Ring C=O | - | ~160-170 | To adjacent ring protons |

| Pyrazinone Ring C-H | ~6-7 | ~100-120 | To phenyl ring carbons |

| Phenyl Ring (ortho-H) | ~7.2-7.6 | ~125-130 | To ipso-carbon of pyrazinone |

| Phenyl Ring (meta-H) | ~7.2-7.6 | ~128-132 | To other phenyl carbons |

| Phenyl Ring (para-H) | ~7.2-7.6 | ~127-131 | To other phenyl carbons |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be utilized to determine the exact molecular weight of this compound, which in turn would confirm its molecular formula (C₁₆H₁₂N₂O₂). Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used. The high accuracy of the mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, key structural features can be confirmed. Expected fragmentation patterns might include the loss of the hydroxyl group, cleavage of the phenyl rings, or fragmentation of the pyrazinone ring itself. This data provides valuable corroborating evidence for the structure elucidated by NMR.

| Technique | Expected Information |

| HRMS | Precise mass measurement to confirm the elemental composition. |

| MS/MS | Fragmentation pattern to support the proposed molecular structure. |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the pyrazinone ring. The O-H stretching vibration of the hydroxyl group would likely appear as a broad band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl rings would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the phenyl rings are often strong in the Raman spectrum. The C=C and C-N vibrations of the pyrazinone ring would also be expected to be Raman active.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) | Weak |

| C-H (aromatic) | >3000 | Strong |

| C=O (carbonyl) | 1650-1700 | Moderate |

| C=C (aromatic) | 1450-1600 | Strong |

| C-N | 1200-1350 | Moderate |

Crystallographic Studies of this compound

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Conformation and Bond Parameters

X-ray crystallography would reveal the precise spatial arrangement of all atoms in the molecule. This includes the planarity of the pyrazinone ring and the dihedral angles of the two phenyl rings relative to the central heterocyclic core. The bond lengths and angles would be determined with high precision, providing insight into the bonding characteristics, such as the degree of double-bond character in the pyrazinone ring.

A table of expected bond parameters could be constructed from the crystallographic data.

| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |

| C=O | ~1.23 | C-C-N | ~120 |

| C-N | ~1.35 | N-C-C | ~120 |

| C-C (phenyl) | ~1.39 | C-C-C (phenyl) | ~120 |

| C-O (hydroxyl) | ~1.36 | C-N-O | ~110 |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal structure would also illuminate how the molecules of this compound pack together in the solid state. The analysis of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the carbonyl oxygen or nitrogen atoms of the pyrazinone ring, would be of particular interest. Pi-stacking interactions between the phenyl rings of adjacent molecules would also be anticipated. Understanding these interactions is crucial for comprehending the solid-state properties of the compound. These non-covalent interactions dictate the crystal lattice energy, melting point, and solubility.

Polymorphism and Co-crystallization Studies

The study of solid-state forms, such as polymorphs and co-crystals, is crucial for understanding the physical and chemical properties of a compound. Polymorphism refers to the ability of a substance to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice. Co-crystallization involves incorporating a second molecular species (a coformer) into the crystal lattice.

For this compound, specific studies on its polymorphic behavior are not extensively documented in publicly available literature. However, research on closely related pyrazinone derivatives, such as 5-chloro-3-phenyl-2(1H)-pyrazinone, has indicated the potential for polymorphic behavior within this class of compounds. researchgate.net Such studies are critical as different polymorphs can exhibit variations in properties like melting point, solubility, and stability.

Similarly, specific co-crystallization studies involving this compound are not prominently reported. The practice of forming pharmaceutical co-crystals is a widely used strategy to enhance properties like solubility and stability by introducing suitable coformers that can form robust intermolecular interactions, such as hydrogen bonds, with the active molecule. nih.gov Given the presence of a hydroxyl group and a lactam function in this compound, it possesses suitable functional groups for forming co-crystals with various pharmaceutically acceptable coformers.

Tautomeric Equilibria and Isomeric Forms of this compound

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a key characteristic of many heterocyclic compounds, including pyrazinones. bohrium.comresearchgate.net For this compound, the principal tautomeric equilibrium involves the migration of a proton. This typically occurs between the N-hydroxy lactam form (amide) and a potential aromatic enol form. The study of this equilibrium is essential as different tautomers can possess distinct chemical reactivity and biological activity.

Experimental Quantification of Tautomeric Ratios in Various Environments

The ratio of tautomers at equilibrium is highly dependent on the surrounding environment, including the solvent and temperature. Experimental quantification is typically achieved using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com By integrating the signals corresponding to the distinct protons or carbons of each tautomer, their relative populations can be determined.

While specific experimental data for this compound is not detailed in the available literature, the methodology is well-established. For analogous systems, researchers have successfully quantified tautomeric ratios in various deuterated solvents to understand the influence of the medium on the equilibrium position. nih.gov The following table illustrates how such data would be presented.

Illustrative Data: Tautomeric Ratios in Various Solvents

| Solvent | Tautomer A (%) | Tautomer B (%) | Equilibrium Constant (KT = [B]/[A]) |

|---|---|---|---|

| Chloroform-d | Data not available | Data not available | Data not available |

| DMSO-d6 | Data not available | Data not available | Data not available |

| Methanol-d4 | Data not available | Data not available | Data not available |

This table is illustrative. Specific experimental values for this compound are not available in the cited literature.

Spectroscopic Signatures Differentiating Tautomers (e.g., UV-Vis, NMR chemical shifts)

Different tautomers possess unique structural features that give rise to distinct spectroscopic signatures, allowing for their identification and characterization.

UV-Vis Spectroscopy: The electronic transitions in tautomers differ due to variations in their conjugation systems. The amide tautomer and the more aromatic enol tautomer are expected to have different absorption maxima (λmax). Studies on similar heterocyclic systems, like pyrazolones, have shown that different tautomers can be distinguished by their UV spectra. researchgate.net

NMR Spectroscopy: NMR is a powerful tool for differentiating tautomers.

1H NMR: The chemical shift of the mobile proton is a key indicator. An N-OH proton in the amide form would have a different chemical shift compared to a C-OH proton in an enol form.

13C NMR: The chemical shift of the carbon atom in the carbonyl group (C=O) of the amide tautomer is typically found further downfield (e.g., 160-180 ppm) compared to the corresponding C-OH carbon of the enol tautomer. mdpi.comrsc.org

15N NMR: The chemical environment of the nitrogen atoms changes significantly between tautomers, resulting in large differences in their 15N NMR chemical shifts, which can be a definitive indicator of the predominant form. mdpi.comresearchgate.net

Illustrative Data: Expected Spectroscopic Signatures for Tautomer Differentiation

| Spectroscopic Technique | Feature | Expected Signature for Amide Tautomer | Expected Signature for Enol Tautomer |

|---|---|---|---|

| 1H NMR | Mobile Proton | Signal for N-OH proton | Signal for C-OH proton |

| 13C NMR | C2 Carbon | Resonance in carbonyl region (~160+ ppm) | Resonance in C-O region (further upfield) |

| UV-Vis | Absorption Max (λmax) | Distinct λmax | Shifted λmax due to altered conjugation |

This table is illustrative and based on general principles of spectroscopy for related tautomeric systems. mdpi.comrsc.org

Influence of Solvent Polarity and Temperature on Tautomeric Preferences

The position of the tautomeric equilibrium is not fixed and can be significantly influenced by external factors such as solvent polarity and temperature. nih.gov

Solvent Polarity: The polarity of the solvent plays a critical role in stabilizing or destabilizing different tautomers. rsc.org

Non-polar solvents (e.g., cyclohexane, chloroform) tend to favor the less polar tautomer, which can often form intramolecular hydrogen bonds.

Polar aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors. They can stabilize tautomers with N-H or O-H groups by forming intermolecular hydrogen bonds. For pyrazolone (B3327878) systems, DMSO has been shown to favor the OH or NH forms. bohrium.commdpi.com

Polar protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors, leading to strong solvation of polar tautomers and potentially shifting the equilibrium significantly.

Temperature: Temperature changes can alter the equilibrium constant (KT) of the tautomeric interconversion. Variable-temperature (VT) NMR studies are often conducted to observe these shifts. nih.gov As the temperature changes, the relative populations of the tautomers adjust according to the thermodynamics of the equilibrium (ΔG = -RTlnKT). Analyzing the change in KT with temperature allows for the determination of the enthalpy (ΔH) and entropy (ΔS) of the tautomerization process, providing deeper insight into the relative stability of the isomeric forms.

Mechanistic Organic Chemistry and Reactivity of 1 Hydroxy 3,5 Diphenyl 2 1h Pyrazinone

Fundamental Reactivity Patterns of the 1-Hydroxypyrazinone Scaffold

The 1-hydroxypyrazinone core exhibits a rich and varied reactivity profile, enabling a wide range of chemical transformations. The inherent electronic properties of the pyrazinone ring, coupled with the acidic nature of the N-hydroxy group, dictate its behavior in different chemical environments.

The most prominent acidic site in 1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone is the hydroxyl group attached to the nitrogen atom (N1). This N-hydroxy functionality imparts acidic character to the molecule, allowing for deprotonation by a suitable base to form a resonance-stabilized N-oxide anion. The equilibrium between the protonated and deprotonated forms is a critical determinant of the compound's reactivity and its interaction with other molecules.

Protonation/deprotonation processes are frequently linked to binding events involving biomolecules. The observable thermodynamic parameters of such interactions are influenced by these linked equilibria. A comprehensive understanding of each intrinsic equilibrium is therefore essential for elucidating the energetic factors that govern these processes. nih.gov

The pyrazinone ring also contains two nitrogen atoms, which can potentially be protonated under strongly acidic conditions. However, the electron-withdrawing nature of the carbonyl group and the adjacent phenyl rings reduces the basicity of these nitrogen atoms, making protonation at these sites less favorable compared to the deprotonation of the N-hydroxy group.

The pyrazinone core is an electron-deficient heteroaromatic system, which generally makes it less reactive towards electrophilic aromatic substitution (SEAr) compared to electron-rich aromatic systems like benzene (B151609). The presence of two nitrogen atoms in the ring withdraws electron density, deactivating the ring towards attack by electrophiles. imperial.ac.uk However, the phenyl rings attached at positions 3 and 5 offer alternative sites for electrophilic attack.

The reactivity of the phenyl rings is influenced by the pyrazinone core, which acts as a deactivating group. Consequently, electrophilic substitution on the phenyl rings of this compound would be expected to be slower than on unsubstituted benzene and would likely require harsher reaction conditions. The directing effect of the pyrazinone substituent would favor substitution at the meta positions of the phenyl rings.

While direct electrophilic substitution on the pyrazinone core is challenging, the introduction of activating groups onto the ring can enhance its reactivity. researchgate.net For instance, the presence of electron-donating groups could potentially facilitate electrophilic attack.

Table 1: Predicted Reactivity towards Electrophilic Aromatic Substitution

| Aromatic System | Relative Reactivity | Directing Effect |

| Benzene | Standard | Not applicable |

| Phenyl rings of this compound | Deactivated | meta-directing |

| Pyrazinone core of this compound | Strongly Deactivated | Not readily susceptible |

This table provides a qualitative prediction of reactivity based on general principles of electrophilic aromatic substitution.

The electron-deficient nature of the pyrazinone ring makes it susceptible to nucleophilic attack. Nucleophiles can attack the carbon atoms of the pyrazinone core, particularly those adjacent to the nitrogen atoms and the carbonyl group. Such attacks can lead to a variety of transformations, including addition reactions and ring-opening.

For instance, strong nucleophiles can attack the carbonyl carbon (C2), leading to the formation of a tetrahedral intermediate. Subsequent ring-opening could occur, providing a pathway to acyclic products. The susceptibility of the ring to nucleophilic attack can be further enhanced by the presence of good leaving groups on the pyrazinone core.

Ring-closure reactions are also a key feature of pyrazinone chemistry, often utilized in their synthesis. The formation of the 1-hydroxypyrazinone ring itself typically involves the cyclization of an acyclic precursor. For example, the condensation of an α-amino hydroxamic acid with an α-keto ester can lead to the formation of the pyrazinone ring.

Role as a Synthetic Intermediate or Reagent in Complex Organic Synthesis

The diverse reactivity of the 1-hydroxypyrazinone scaffold makes it a valuable building block in organic synthesis. Its ability to undergo various transformations allows for its incorporation into more complex molecular structures, particularly in the synthesis of other heterocyclic systems.

The this compound scaffold can serve as a precursor for the construction of fused heterocyclic systems. The reactive sites on the pyrazinone ring and the N-hydroxy group can participate in annulation reactions, where a new ring is fused onto the existing pyrazinone core.

For example, the N-hydroxy group can be functionalized to introduce a reactive handle for subsequent cyclization reactions. Additionally, the carbon-carbon double bond within the pyrazinone ring can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of bicyclic or polycyclic systems.

The multiple reactive sites within this compound make it an ideal candidate for participation in cascade or multicomponent reactions. In a cascade reaction, a single synthetic operation triggers a series of intramolecular transformations, rapidly building molecular complexity. The pyrazinone derivative can be designed to undergo a sequence of reactions, such as an initial nucleophilic attack followed by an intramolecular cyclization.

In multicomponent reactions (MCRs), three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. The 1-hydroxypyrazinone scaffold can act as one of the components in an MCR, with its various functional groups participating in the formation of new bonds. This approach offers an efficient and atom-economical route to complex molecules.

Generation of Reactive Intermediates from this compound (e.g., 1,3-dipolar cycloaddition intermediates)

The generation of reactive intermediates is a critical aspect of understanding a compound's reactivity. For heterocyclic systems like pyrazinones, reactions such as 1,3-dipolar cycloadditions are plausible pathways that would proceed through specific intermediates. mdpi.com In such a reaction, the pyrazinone ring or its tautomeric form could potentially act as a 1,3-dipole or a precursor to one, which would then react with a dipolarophile.

A theoretical 1,3-dipolar cycloaddition involving this compound could generate transient species whose structure and stability would dictate the reaction's outcome and regioselectivity. Computational methods, such as Molecular Electron Density Theory (MEDT), are often employed to study these intermediates and confirm the reaction mechanism. mdpi.com However, specific experimental or computational studies identifying and characterizing reactive intermediates generated from this compound have not been found in the reviewed literature.

Detailed Kinetic and Mechanistic Investigations of Key Transformations

Detailed kinetic and mechanistic investigations are essential for understanding how a chemical transformation occurs, including the sequence of bond-making and bond-breaking events and the speed at which they happen.

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), chemists can measure changes in the reaction rate. These changes provide insight into bond-breaking or bond-forming events at or before the rate-determining step, helping to characterize the transition state structure. No studies involving isotope effects or transition state analysis for reactions of this compound were identified.

The choice of solvent can significantly influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. Similarly, catalysts provide alternative, lower-energy reaction pathways. Studies on solvent effects and catalysis are crucial for optimizing reaction conditions and understanding the mechanism. While the role of solvents and catalysts is a fundamental concept in organic chemistry, specific investigations into how different solvents or catalysts affect the reaction mechanisms of this compound are not documented in the scientific literature. General studies on cycloaddition reactions often explore the use of green solvents or Lewis acid catalysis to improve efficiency and selectivity.

Theoretical and Computational Studies on 1 Hydroxy 3,5 Diphenyl 2 1h Pyrazinone

Electronic Structure and Bonding Characteristics

The electronic nature of 1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone is fundamental to understanding its reactivity and intermolecular interactions. Modern computational chemistry offers a suite of tools to investigate these properties with high accuracy.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for determining the most stable three-dimensional structure of a molecule. researchgate.net By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), researchers can perform geometry optimization to find the minimum energy conformation of this compound. researchgate.netnih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's spatial arrangement.

Table 1: Representative Data from DFT-based Geometry Optimization of a Heterocyclic Compound

| Parameter | Calculated Value |

|---|---|

| Bond Length (C-N) | 1.34 Å |

| Bond Angle (C-N-C) | 118.5° |

| Dihedral Angle (Phenyl Ring) | 35.2° |

Note: This table is illustrative and represents the type of data that would be generated from a DFT study.

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net For this compound, this analysis would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 eV |

| LUMO | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

Note: These values are hypothetical and serve to demonstrate the output of a molecular orbital analysis.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net This tool is invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as sites susceptible to electrophilic attack, while hydrogen atoms would be identified as regions of positive potential.

Conformational Landscapes and Dynamic Behavior

The presence of rotatable bonds, particularly those connecting the phenyl rings to the pyrazinone core, suggests that this compound possesses significant conformational flexibility.

To explore the conformational landscape, potential energy surface (PES) scans can be performed. This involves systematically rotating specific dihedral angles and calculating the energy at each step. researchgate.net Such a study on this compound would quantify the energy barriers to rotation for the phenyl groups, identifying the most stable (lowest energy) and metastable conformations. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. nih.govmdpi.com By simulating the motion of atoms and molecules, MD can provide insights into the conformational flexibility of this compound in different environments, such as in a solvent. nih.gov These simulations can reveal how solvent molecules interact with the pyrazinone derivative and influence its conformational preferences, providing a more realistic picture of its behavior in solution.

Computational Prediction of Spectroscopic Parameters and Tautomeric Stability

Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict a variety of spectroscopic parameters and to assess the relative stability of tautomers. researchgate.net These theoretical calculations provide valuable data that can be used to interpret and verify experimental findings, as well as to predict properties before a compound is synthesized.

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net This method, often paired with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can produce chemical shift values that correlate strongly with experimental data obtained in solution, provided that solvent effects are appropriately modeled. nih.gov

By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These theoretical values are crucial for assigning peaks in experimental NMR spectra, especially for complex molecules where spectral overlap can cause ambiguity. While specific computational data for this compound is not detailed in the available literature, the methodology remains standard. A comparative table is the typical format for presenting such results.

Table 1: Illustrative Format for Theoretical vs. Experimental NMR Data Note: The following data is for illustrative purposes to show a typical data presentation format and does not represent actual calculated values for this compound.

| Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C3 | 155.4 | 154.8 |

| C5 | 152.1 | 151.7 |

| C6 | 129.8 | 129.5 |

| H6 | 7.85 | 7.81 |

Vibrational Frequency Calculations for IR and Raman Assignments

Theoretical vibrational frequency calculations are essential for interpreting Infrared (IR) and Raman spectra. These calculations predict the frequencies of molecular vibrations (e.g., stretching, bending, and twisting) and their corresponding intensities. A key aspect of this analysis is the Potential Energy Distribution (PED) analysis, which is used to assign the calculated vibrational modes to specific atomic or group motions within the molecule. nih.gov This allows for a definitive assignment of the absorption bands observed in experimental IR spectra.

For instance, the characteristic stretching frequency of a carbonyl group (C=O) can be computationally identified and compared with the experimental spectrum to confirm its presence and electronic environment. nih.gov Discrepancies between calculated (in the gas phase) and experimental (in the solid phase) frequencies are common and are often reconciled using scaling factors.

Table 2: Illustrative Format for Vibrational Frequency Assignments Note: The following data is for illustrative purposes to show a typical data presentation format and does not represent actual calculated values for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED Assignment |

| ν(O-H) | 3450 | 3435 | 98% O-H stretch |

| ν(C=O) | 1690 | 1682 | 85% C=O stretch |

| ν(C=N) | 1615 | 1608 | 75% C=N stretch, 15% C-C stretch |

| Phenyl ring stretch | 1595 | 1590 | 80% Phenyl C-C stretch |

Computational Modeling of Tautomeric Preferences and Interconversion Barriers

Many heterocyclic compounds, including those with hydroxyl groups adjacent to a nitrogen atom, can exist as multiple tautomers. Computational chemistry is an indispensable tool for studying these tautomeric equilibria. By calculating the ground-state energies of all possible tautomeric forms, researchers can predict their relative stabilities and, therefore, the predominant tautomer under given conditions. researchgate.netresearchgate.net

Furthermore, computational methods can be used to model the transition states that connect these tautomers. The energy difference between a tautomer and its corresponding transition state represents the activation energy barrier for interconversion. A high energy barrier suggests that the tautomeric interconversion is slow, while a low barrier indicates a rapid equilibrium. These calculations provide a complete picture of the tautomeric landscape of the molecule.

Mechanistic Insights from Computational Reaction Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways, the characterization of transient species like transition states, and the rationalization of reaction outcomes.

Understanding a chemical reaction requires identifying the reactants, products, and the transition state that connects them on the potential energy surface. Computational algorithms can locate the precise geometry of a transition state and calculate its energy. The energy difference between the reactants and the transition state defines the activation energy, a critical parameter that governs the reaction rate.

By mapping the entire reaction coordinate, a process known as reaction path following, chemists can visualize the transformation from reactants to products. This provides a detailed energetic profile of the reaction, highlighting intermediates and the rate-determining step. Such studies are fundamental to optimizing reaction conditions and designing more efficient synthetic routes.

Many chemical reactions can yield multiple products, such as constitutional isomers (regioisomers) or stereoisomers. Computational modeling is exceptionally useful for explaining and predicting the selectivity of these reactions.

By calculating the activation energies for all possible competing reaction pathways, researchers can determine which pathway is energetically favored. researchgate.net The pathway with the lowest activation energy barrier will proceed at the fastest rate and lead to the major product. This approach allows for a quantitative rationalization of the observed regioselectivity or stereoselectivity. For example, in the synthesis of substituted heterocyclic rings, this method can predict which position on the ring is most likely to be functionalized. researchgate.net This predictive power is invaluable in the rational design of complex molecular architectures.

Photophysical Properties and Photoreactivity of 1 Hydroxy 3,5 Diphenyl 2 1h Pyrazinone Non Biological Contexts

Absorption and Emission Spectroscopy in Solution and Solid State

The interaction of 1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone with electromagnetic radiation is dictated by its electronic structure, which is characterized by a conjugated system encompassing the pyrazinone core and the two phenyl substituents. This extended π-system is expected to give rise to distinct absorption and emission properties in both solution and the solid state.

UV-Vis Absorption Spectra and Electronic Transitions

The electronic absorption spectrum of this compound in solution is anticipated to be characterized by strong absorption bands in the ultraviolet (UV) and possibly the near-visible region. These absorptions arise from the promotion of electrons from lower-energy molecular orbitals to higher-energy ones. For a molecule with this structure, two primary types of electronic transitions are expected: π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. Given the extensive conjugation in this compound, these transitions are likely to be intense and occur at relatively long wavelengths. The phenyl groups and the pyrazinone ring all contribute to the delocalized π-system, and their electronic coupling will influence the precise energy and intensity of these transitions. For comparison, 3,5-diaryl-substituted 2-pyrazolines, which also feature a heterocyclic ring with aryl substituents, exhibit absorption band positions broadly between 280 and 336 nm. nih.gov

The n → π* transitions, on the other hand, involve the promotion of a non-bonding electron, likely from one of the nitrogen or oxygen atoms in the pyrazinone ring, to an antibonding π* orbital. These transitions are typically less intense than π → π* transitions and may appear as shoulders on the main absorption bands.

The solvent environment is expected to play a significant role in the position of these absorption bands. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima (solvatochromism). For instance, an increase in solvent polarity often leads to a red shift (bathochromic shift) for π → π* transitions and a blue shift (hypsochromic shift) for n → π* transitions.

In the solid state, the absorption spectrum may differ from that in solution due to intermolecular interactions such as π-π stacking. These interactions can lead to broadening of the absorption bands and, in some cases, the appearance of new bands corresponding to collective electronic excitations.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Spectral Region | Expected Intensity |

| π → π | Excitation of a π electron to a π orbital | UV-A / Near-Visible | High |

| n → π | Excitation of a non-bonding electron to a π orbital | UV-A / Visible | Low to Medium |

Fluorescence and Phosphorescence Emission Characteristics

Upon absorption of light and promotion to an excited electronic state, this compound can relax back to the ground state through various pathways, including the emission of light in the form of fluorescence or phosphorescence.

Fluorescence is the emission of a photon from a singlet excited state (S₁) to the singlet ground state (S₀). This process is typically rapid, occurring on the nanosecond timescale. The fluorescence spectrum is generally a mirror image of the absorption spectrum and is shifted to longer wavelengths (a Stokes shift). The magnitude of the Stokes shift can provide insights into the geometric and electronic changes that occur in the excited state. For many fluorescent nitrogen heterocycles, emission occurs in the visible region of the spectrum. nih.gov For instance, some pyrazoline derivatives are known to emit in the blue region of the visible spectrum. nih.gov

Phosphorescence is the emission of a photon from a triplet excited state (T₁) to the singlet ground state (S₀). This transition is spin-forbidden, and as a result, phosphorescence is a much slower process than fluorescence, with lifetimes ranging from microseconds to seconds. Phosphorescence is often observed at low temperatures in rigid matrices, where non-radiative decay pathways are minimized. The presence of heteroatoms like nitrogen and oxygen in the pyrazinone ring could potentially enhance spin-orbit coupling, which would facilitate intersystem crossing from the singlet to the triplet manifold and thus make phosphorescence more likely.

In the solid state, the emission properties can be significantly different from those in solution. Aggregation-induced emission (AIE) is a phenomenon where molecules that are weakly fluorescent in solution become highly emissive in the aggregated or solid state. nih.gov This effect is often attributed to the restriction of intramolecular rotations and vibrations in the solid state, which blocks non-radiative decay channels. nih.gov

Quantum Yields and Excited State Lifetimes

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF) , which is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is a critical parameter for assessing the potential of a molecule for applications such as fluorescent probes or organic light-emitting diodes (OLEDs). For many heterocyclic fluorophores, the quantum yield can be highly dependent on the molecular structure and the surrounding environment. For example, some coumarin (B35378) derivatives exhibit high quantum yields, reaching up to 0.83. rsc.org

The excited state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. For fluorescent molecules, this typically refers to the lifetime of the S₁ state. Lifetimes are often in the nanosecond range for fluorescent organic molecules. mdpi.com Both the quantum yield and the lifetime are influenced by the competition between radiative decay (fluorescence) and non-radiative decay pathways.

Table 2: Key Photophysical Parameters and Their Significance

| Parameter | Symbol | Definition | Typical Range for Organic Fluorophores |

| Fluorescence Quantum Yield | ΦF | Photons emitted / Photons absorbed | 0.01 - 1.0 |

| Excited State Lifetime | τ | Average time in the excited state | 1 - 20 ns |

Excited State Dynamics and Energy Transfer Mechanisms

The fate of the excited state of this compound is determined by a complex interplay of dynamic processes that occur on timescales ranging from femtoseconds to nanoseconds. Understanding these dynamics is crucial for predicting the molecule's photoreactivity and designing applications that harness its excited-state properties.

Time-Resolved Spectroscopy for Elucidating Excited State Pathways

Time-resolved spectroscopy is a powerful set of techniques used to study the transient species and fast processes that occur after photoexcitation. wikipedia.orgrp-photonics.com By using ultrashort laser pulses, it is possible to monitor the evolution of the excited state in real-time. youtube.com

Transient absorption spectroscopy is a pump-probe technique where a "pump" pulse excites the sample, and a "probe" pulse, delayed in time, measures the absorption of the transient species. rp-photonics.com This allows for the identification of excited states and the measurement of their lifetimes.

Time-resolved fluorescence spectroscopy , such as time-correlated single photon counting (TCSPC), measures the decay of fluorescence intensity over time, providing direct information about the excited state lifetime. nih.gov These techniques would be invaluable for characterizing the excited-state pathways of this compound.

Intersystem Crossing and Internal Conversion Processes

Following excitation to a higher singlet state (Sn, where n > 1), molecules typically undergo rapid internal conversion (IC) to the lowest excited singlet state (S₁). wikipedia.org Internal conversion is a radiationless transition between states of the same spin multiplicity. wikipedia.org This process is usually very fast, occurring on the picosecond to femtosecond timescale.

From the S₁ state, the molecule can either fluoresce, undergo further internal conversion to the ground state (S₀), or undergo intersystem crossing (ISC) to a triplet state (T₁). Intersystem crossing is a radiationless transition between states of different spin multiplicity. nih.gov The efficiency of ISC is influenced by the energy gap between the S₁ and T₁ states and the strength of spin-orbit coupling. The presence of heteroatoms in the pyrazinone ring is expected to enhance spin-orbit coupling, potentially making ISC a significant deactivation pathway. nih.gov

The interplay between these deactivation pathways is critical. For example, in some quadrupolar tetraarylpyrrolo[3,2-b]pyrroles, internal conversion is a dominant mechanism of non-radiative energy dissipation. rsc.org However, the rate of internal conversion can be slower than the rate of fluorescence in non-polar solvents, allowing for significant emission. rsc.org

Investigations into Energy Transfer and Light Harvesting (in materials systems)

The potential of this compound and its derivatives in materials designed for energy transfer and light harvesting is an emerging area of scientific inquiry. Light-harvesting materials are engineered to capture solar energy and channel it to a desired location, often a reaction center where the energy can be converted into chemical or electrical form. wikipedia.org The fundamental processes governing this function are Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer (DET), which depend on the spectral overlap between the donor and acceptor molecules, their proximity, and their relative orientation.

In the context of materials science, pyrazinone derivatives are being explored for their chromophoric properties. The efficiency of light-harvesting systems can be improved by minimizing the distance between donor and acceptor molecules and by incorporating multiple light-absorbing units (antenna chromophores) for each energy-accepting unit. wikipedia.org The structure of this compound, with its aromatic phenyl groups, provides potential sites for modification to tune its absorption and emission characteristics, a key requirement for integrating it into complex light-harvesting arrays. rsc.org

While specific studies on this compound in light-harvesting systems are not yet widely reported, the broader class of pyrazinone-containing materials is of interest. For instance, the incorporation of chromophores into organized structures like Metal-Organic Frameworks (MOFs) is a strategy being investigated to control energy transfer pathways. usf.eduusf.edu The pyrazinone core could serve as a structural component in such frameworks, with the phenyl and hydroxyl substituents influencing the photophysical properties of the resulting material. The goal of such research is to create systems where absorbed light energy can be efficiently transferred, mimicking the highly effective light-harvesting complexes found in natural photosynthesis. aps.orgnih.gov

The following table summarizes key parameters relevant to the design of light-harvesting systems.

| Parameter | Description | Relevance to this compound |

| Absorption Spectrum | The range of light wavelengths a molecule can absorb. | The diphenyl and pyrazinone moieties contribute to UV-Vis absorption, which can be tuned by substitution. |

| Emission Spectrum | The range of light wavelengths a molecule emits after excitation. | The fluorescence and phosphorescence properties are crucial for energy transfer to an acceptor molecule. |

| Quantum Yield | The efficiency of a particular photophysical process (e.g., fluorescence). | A high fluorescence quantum yield in a donor is desirable for efficient FRET. |

| Excited State Lifetime | The average time a molecule spends in an excited state. | Longer lifetimes can increase the probability of energy transfer. |

Photochemical Transformations and Stability under Irradiation

The behavior of this compound under irradiation is critical for understanding its stability and potential applications in environments exposed to light. Photochemical transformations can lead to degradation, rearrangement, or the initiation of other chemical reactions.

Photodegradation Pathways and Products

While direct photodegradation studies on this compound are limited, research on analogous pyrazinone structures provides insight into potential degradation mechanisms. A significant pathway for the photodegradation of certain pyrazinone derivatives involves singlet oxygen. researchgate.net Some pyrazinones have been shown to self-sensitize the formation of singlet oxygen, which can then react with the parent molecule.

For instance, the irradiation of 1-alkyl-5,6-diarylpyrazin-2(1H)-ones in the presence of oxygen leads to the formation of endoperoxide intermediates. These intermediates are unstable and can undergo further reactions, such as rearrangement to form N-alkyl-acetamide derivatives with the elimination of a nitrile. This suggests that the pyrazinone ring is susceptible to photooxidation.

Another potential degradation pathway observed in related heterocyclic compounds is hydroxylation, which can occur when the compound is irradiated in aqueous media containing reactive oxygen species. eeer.org The photodegradation of complex organic molecules often results in a mixture of products, and the specific pathways are highly dependent on the reaction conditions, including the solvent and the presence of oxygen. nih.gov

A hypothetical photodegradation pathway for this compound, based on related compounds, is presented below:

| Step | Reactant | Conditions | Intermediate/Product |

| 1 | This compound | UV light, O₂ | Endoperoxide Intermediate |

| 2 | Endoperoxide Intermediate | Rearrangement | Ring-opened products |

Light-Induced Rearrangements or Cycloadditions

The pyrazinone ring system contains an azadiene moiety, which is known to participate in cycloaddition reactions. rsc.org These reactions can be induced by light and offer a route to more complex heterocyclic structures. The [4+2] cycloaddition (Diels-Alder reaction) and [2+2] cycloaddition are common photochemical transformations for conjugated systems. mdpi.com

While specific examples for this compound are not extensively documented, the general reactivity of the pyrazinone core suggests that it could undergo intramolecular or intermolecular cycloadditions with suitable reaction partners upon photoexcitation. rsc.org For example, 1,3-dipolar cycloadditions are a well-established method for constructing five-membered heterocyclic rings. youtube.comlookchem.com The photochemical generation of a 1,3-dipole from the pyrazinone ring, or its reaction with a photochemically generated dipole, could lead to novel molecular architectures.

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, is another possibility, although less likely to directly involve the pyrazinone ring itself unless suitably substituted. nih.gov The specific outcomes of such light-induced reactions would be highly dependent on the wavelength of irradiation and the molecular environment.

Advanced Applications in Chemical Sciences and Materials Technology

Coordination Chemistry: Role as a Ligand for Metal Complexes

The structure of 1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone, featuring a hydroxamic acid-like moiety within its heterocyclic ring, suggests its capability to act as an effective chelating agent for a variety of metal ions. This characteristic is well-documented in the closely related class of hydroxypyridinones, which are known to form stable complexes with hard metal ions. kcl.ac.uknih.govmdpi.com The nitrogen and oxygen atoms within the pyrazinone ring can serve as donor sites, enabling the formation of stable metal complexes.

The synthesis of metal complexes with ligands similar to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov For instance, the synthesis of metal complexes with pyrazine (B50134) derivatives has been achieved by dissolving the ligand and metal chlorides in ethanol (B145695) or methanol, followed by stirring and precipitation of the complex. nih.gov The resulting metal-pyrazinone complexes can be characterized using a suite of analytical techniques.

Table 1: Illustrative Techniques for Characterization of Metal-Pyrazinone Complexes

| Technique | Purpose | Expected Information |

| Elemental Analysis | To determine the elemental composition of the complex. | Confirms the stoichiometry of the metal-ligand complex. |

| FT-IR Spectroscopy | To identify the coordination sites of the ligand. | Shifts in the vibrational frequencies of C=O, N-O, and C=N bonds upon complexation indicate their involvement in coordination. nih.govresearchgate.net |

| UV-Vis Spectroscopy | To study the electronic transitions within the complex. | Provides information about the coordination geometry and the nature of the metal-ligand bond. |

| Magnetic Susceptibility | To determine the magnetic properties of the complex. | Helps in elucidating the geometry and the oxidation state of the metal ion. |

| Molar Conductivity | To determine the electrolytic nature of the complex. | Distinguishes between ionic and non-ionic complexes. |

| X-ray Crystallography | To determine the precise three-dimensional structure. | Provides definitive information on bond lengths, bond angles, and coordination geometry. dnu.dp.ua |

Spectroscopic methods are crucial for understanding how this compound binds to metal ions. In infrared (IR) spectroscopy, a shift in the stretching frequency of the carbonyl group (C=O) and the N-hydroxy bond upon complexation would provide strong evidence of coordination through these oxygen atoms. researchgate.net Changes in the absorption bands in the UV-Visible spectrum of the ligand upon addition of a metal ion can also indicate complex formation and provide insights into the electronic structure of the resulting complex.

X-ray crystallography provides the most definitive structural information. For related pyrazole-containing metal complexes, single-crystal X-ray diffraction has been used to determine the precise coordination environment of the metal ion, revealing geometries such as square-pyramidal. dnu.dp.ua For this compound, a bidentate coordination mode involving the hydroxyl oxygen and the carbonyl oxygen is highly probable, similar to what is observed for hydroxypyridinones. kcl.ac.uknih.gov

Metal complexes of heterocyclic ligands, including hydrazones and pyrazoles, have shown promise in various catalytic applications. researchgate.net While specific catalytic studies on metal complexes of this compound are not yet available, complexes of similar structures are known to catalyze a range of organic transformations. The catalytic activity is often attributed to the ability of the metal center to activate substrates and facilitate bond-forming or bond-breaking processes. The ligand framework can be modified to tune the steric and electronic properties of the metal center, thereby influencing the catalytic efficiency and selectivity.

Analytical Chemistry Applications

The inherent structural features of this compound, particularly the presence of phenyl groups which can contribute to fluorescence, suggest its potential use in analytical chemistry.

Compounds with pyrazoline and other heterocyclic cores are actively being investigated as fluorescent probes for the detection of various analytes. researchgate.netnih.govrsc.org The fluorescence properties of these molecules can be modulated by interactions with specific ions or molecules. For instance, a pyrazoline-based probe has been synthesized for the effective identification of picric acid. researchgate.net The mechanism of sensing often involves processes like photoinduced electron transfer (PeT), which can be altered upon binding of the analyte, leading to a change in fluorescence intensity. nih.gov It is plausible that this compound or its derivatives could be developed into fluorescent probes for the detection of specific non-biological analytes. The binding of an analyte to the pyrazinone-metal complex could perturb the electronic structure and, consequently, the fluorescence emission.

Table 2: Potential Non-Biological Analytes for Fluorescent Detection

| Analyte Category | Examples | Potential Sensing Mechanism |

| Metal Ions | Al³⁺, Fe³⁺, Cu²⁺ | Coordination with the pyrazinone ligand leading to fluorescence enhancement or quenching. rsc.org |

| Anions | CN⁻, S²⁻ | Interaction with a metal complex of the pyrazinone, displacing a coordinated solvent molecule and altering fluorescence. mdpi.com |

| Nitroaromatic Compounds | Picric acid | Quenching of fluorescence through energy or electron transfer mechanisms. researchgate.net |

| Reactive Species | Nitric oxide (NO), Peroxynitrite (ONOO⁻) | Chemical reaction with the probe leading to a fluorescent product. nih.govresearchgate.net |

In addition to fluorescence, changes in color upon interaction with an analyte can be utilized for chemical detection. Schiff bases and hydrazide derivatives, which share some structural similarities with the pyrazinone core, have been employed as chromogenic reagents. researchgate.net The interaction between the reagent and the analyte, often through coordination or hydrogen bonding, can lead to a shift in the absorption spectrum, resulting in a visible color change. For example, a hydrazide Schiff base has been reported as a colorimetric sensor for cyanide ions, with the solution changing from colorless to yellow. researchgate.net This suggests that this compound could potentially be used as a chromogenic reagent for the visual detection of certain chemical species.

Emerging Research Directions and Future Outlook for 1 Hydroxy 3,5 Diphenyl 2 1h Pyrazinone

Development of Next-Generation Sustainable Synthetic Routes

Current research in heterocyclic chemistry emphasizes the development of environmentally benign and efficient synthetic methodologies. For 1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone, future synthetic strategies are likely to focus on sustainability, moving away from harsh reagents and complex multi-step procedures.

One promising approach involves the adaptation of methods used for other 3,5-diaryl-2(1H)-pyrazinones. For instance, a method reported by Johannes et al. for the synthesis of 3,5-diaryl-2(1H)-pyrazinones utilizes an arylglyoxylic acid and cyclization under microwave irradiation, which can be more energy-efficient than conventional heating. rsc.orgnih.gov Adapting such a method for this compound would be a significant step towards a more sustainable synthesis.

Future research may also explore one-pot syntheses, which reduce waste and improve efficiency by combining multiple reaction steps into a single operation. A potential one-pot, two-step protocol could involve a microwave-assisted Strecker reaction to form an α-aminonitrile, followed by cyclization. rsc.org

| Feature | Traditional Synthesis | Proposed Sustainable Route |

| Energy Source | Conventional heating | Microwave irradiation |

| Solvents | Potentially hazardous organic solvents | Greener solvent alternatives |

| Efficiency | Multi-step, requiring purification at each stage | One-pot synthesis, reducing steps and waste |